2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide
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Overview
Description
2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps. One common method includes the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, leading to the formation of 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with different aromatic amines under solvent-free conditions to yield the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts and solvent-free conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free systems using atmospheric oxygen as the oxidant.
Substitution: The compound can undergo substitution reactions, particularly in the presence of acidic or basic catalysts.
Common Reagents and Conditions
Oxidation: 4,6-dihydroxysalicylic acid as an organocatalyst with atmospheric oxygen.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Acidic alumina, citric acid, and heteropoly acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects. The compound’s sulfonamide group can interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer a broad spectrum of pharmacological activities. Its morpholine ring and sulfonamide group make it particularly effective in various applications, from antibacterial agents to industrial chemicals .
Properties
IUPAC Name |
2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-5-3-4-6-17(14)20-19(22)16-13-15(7-8-18(16)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKXYDWNLNMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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